5-Methylpiperidin-3-ol hydrochloride
Description
Significance of Piperidine (B6355638) Derivatives within Contemporary Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in modern drug discovery. nih.gov Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic profiles to drug candidates. Piperidine derivatives are integral components in numerous pharmaceuticals across a wide array of therapeutic areas. nih.govijnrd.org
The versatility of the piperidine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity. Researchers have explored these derivatives for a multitude of pharmacological effects. wisdomlib.orgresearchgate.net The broad spectrum of biological activities associated with piperidine-containing compounds underscores their importance in medicinal chemistry. wisdomlib.orgontosight.ai Their applications span treatments for cancer, viral infections, microbial diseases, inflammation, and neurological disorders. ijnrd.orgresearchgate.net
Reported Pharmacological Activities of Piperidine Derivatives
| Activity | Description |
| Analgesic | Used as pain relievers. ijnrd.orgwisdomlib.org |
| Anti-inflammatory | Exhibit properties that combat inflammation. ontosight.ai |
| Antimicrobial | Effective against various microbes. wisdomlib.org |
| Anticancer | Show potential in cancer treatment. researchgate.net |
| Antiviral | Researched for their ability to inhibit viruses. ijnrd.orgresearchgate.net |
| Anti-Alzheimer | Used in therapies for neurodegenerative diseases like Alzheimer's. ijnrd.org |
Research Context of 5-Methylpiperidin-3-ol Hydrochloride: Unexplored Potentials and Emerging Applications
This compound exists as a chiral compound, meaning it has specific stereochemical configurations that are critical for its potential biological activity. evitachem.com While research into the direct therapeutic applications of this compound is not extensive, its primary significance lies in its role as a synthetic intermediate. evitachem.com In organic synthesis, it serves as a foundational component for constructing more elaborate molecules with potential pharmaceutical value. evitachem.com
The "unexplored potential" of this compound is rooted in its utility as a chiral building block. The specific arrangement of its methyl and hydroxyl groups on the piperidine ring provides a defined three-dimensional structure. This is crucial in medicinal chemistry, where the interaction between a drug molecule and its biological target (like an enzyme or receptor) is highly dependent on stereochemistry.
Emerging applications are therefore linked to the synthesis of novel, complex piperidine derivatives. Researchers utilize intermediates like this compound to systematically build molecules designed to interact with specific biological targets. evitachem.com The reactivity of its hydroxyl and amine functional groups allows for a variety of chemical transformations, paving the way for the creation of new chemical libraries for drug screening and development. evitachem.com Its use in the synthesis of potential central nervous system agents is an area of ongoing interest, given the prevalence of the piperidine core in neuropharmacology.
Properties
IUPAC Name |
5-methylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFOEIVIFRQCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereochemical Control of 5 Methylpiperidin 3 Ol Hydrochloride
Strategic Approaches to Stereoselective Synthesis
The construction of the 5-Methylpiperidin-3-ol scaffold with defined stereochemistry at the C3 and C5 positions necessitates sophisticated synthetic strategies. These approaches often leverage chiral precursors, diastereoselective cyclization reactions, and enantioselective catalysis to control the formation of the desired stereoisomers.
Precursor-Based Chiral Induction and Derivatization Strategies
A highly effective strategy for the synthesis of specific stereoisomers of 5-Methylpiperidin-3-ol hydrochloride involves the use of a chiral starting material that dictates the stereochemical outcome of subsequent transformations. An exemplary approach utilizes D-pyroglutaminol as a chiral precursor to construct the (3S,5R) stereoisomer. nih.gov
Another general method involves the alkylation of lithiated intermediates derived from other chiral starting materials to introduce the methyl group with the desired stereochemistry. thieme-connect.com These precursor-based strategies are powerful because the chirality is embedded in the starting material, guiding the stereochemical course of the reaction sequence.
Table 1: Key Intermediates and Yields in the Synthesis of (3S,5R)-5-Methylpiperidin-3-ol Hydrochloride from D-pyroglutaminol nih.gov
| Step | Intermediate | Reagents and Conditions | Yield |
| 1 | (7aR)-3-Phenyltetrahydropyrrolo[1,2-c] thieme-connect.comnih.govoxazol-5(3H)-one | 5-hydroxymethylpyrrolidin-2-one, PhCHO, TsOH, Toluene, reflux | 85% |
| 2 | (6R,7aR)-6-Methyl-3-phenyltetrahydropyrrolo[1,2-c] thieme-connect.comnih.govoxazol-5(3H)-one | LDA, MeI, THF, -78 °C | - |
| 3 | [(2R,4R)-1-Benzyl-4-methylpyrrolidin-2-yl]methanol | LiAlH4, THF | - |
| 4 | (3S,5R)-1-Benzyl-5-methylpiperidin-3-ol | Rearrangement | - |
| 5 | (3S,5R)-5-Methylpiperidin-3-ol hydrochloride | H2, Pd/C, HCl | - |
| Overall | (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone (related final product) | - | 32% |
Diastereoselective Cyclization Reactions in Piperidine (B6355638) Scaffold Construction
Diastereoselective cyclization reactions are fundamental in constructing the piperidine ring with controlled relative stereochemistry. Various methods, such as the aza-Michael reaction and Prins-type cyclizations, have been developed to achieve high diastereoselectivity.
A modular "5+1" cyclization approach, involving a reductive amination followed by an aza-Michael reaction, has been shown to produce highly substituted piperidines with predictable diastereoselectivity. researchgate.netchemrxiv.orgnih.gov This method allows for the rapid construction of complex piperidine rings from readily available starting materials. The diastereoselectivity of this process can be influenced by the nature of the electrophile; ketones typically lead to trans-disubstituted piperidines, while aldehydes favor the formation of cis-isomers. researchgate.net For instance, the cyclization of aldehyde-containing electrophiles can yield 3,5-disubstituted piperidines with high cis-diastereoselectivity (up to 1:12 cis:trans). researchgate.net
Prins-type cyclizations, catalyzed by Brønsted or Lewis acids, also offer a pathway to 3,4-disubstituted piperidines with control over the stereochemical outcome. nih.gov The choice of catalyst and reaction conditions can switch the selectivity between kinetic and thermodynamic products, affording either cis or trans isomers preferentially. nih.gov For example, using concentrated hydrochloric acid in CH2Cl2 at low temperatures can lead to cis-piperidines with diastereomeric ratios greater than 98:2. nih.gov
While not directly applied to 5-Methylpiperidin-3-ol, these diastereoselective cyclization strategies represent powerful tools for constructing the core piperidine scaffold with the desired relative stereochemistry, which can then be further functionalized.
Table 2: Diastereoselectivity in Piperidine Synthesis via Cyclization Reactions
| Cyclization Method | Substrate Type | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |
| Reductive Amination/Aza-Michael | Aldehyde | MeOH, H2O | cis | Up to 1:12 | researchgate.net |
| Reductive Amination/Aza-Michael | Ketone | - | trans | Up to 20:1 | researchgate.net |
| Prins Cyclization | Aldehyde | Conc. HCl, CH2Cl2, low temp. | cis | >98:2 | nih.gov |
| Carbonyl Ene Cyclization | Aldehyde | MeAlCl2, refluxing chloroform | trans | Up to 93:7 | nih.gov |
Enantioselective Catalytic Methods for Asymmetric Synthesis
Enantioselective catalysis provides a direct and atom-economical approach to chiral piperidines, including precursors to 5-Methylpiperidin-3-ol. Rhodium-catalyzed asymmetric reactions have emerged as particularly effective in this regard.
One notable method is the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine (B92270) derivatives. nih.govacs.org This approach involves the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, which then undergoes a rhodium-catalyzed asymmetric carbometalation. A final reduction step furnishes enantioenriched 3-substituted piperidines. This three-step process has been successfully applied to the formal syntheses of clinically used materials like Preclamol and Niraparib. nih.govacs.org The reaction demonstrates broad functional group tolerance and can be performed on a gram scale, achieving high yields and excellent enantioselectivities. nih.gov
Another powerful strategy is the asymmetric hydrogenation of substituted pyridinium (B92312) salts or related activated pyridine derivatives. acs.org Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed as catalysts. The electronic properties of the ligand play a crucial role in the reactivity and enantioselectivity of the hydrogenation. acs.org For instance, iridium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides can provide substituted piperidines in good enantiomeric excesses. acs.org Similarly, rhodium-catalyzed hydrogenation of tetrasubstituted enamides using chiral bisphosphorus ligands like ArcPhos has achieved excellent enantioselectivities and high turnover numbers. nih.govresearchgate.net
Table 3: Enantioselective Rhodium-Catalyzed Synthesis of 3-Substituted Tetrahydropyridines nih.gov
| Entry | Boronic Acid Substituent | Ligand | Yield (%) | ee (%) |
| 1 | 4-F | (S)-Segphos | 85 | 95 |
| 2 | 4-Cl | (S)-Segphos | 82 | 96 |
| 3 | 4-Br | (S)-Segphos | 80 | 95 |
| 4 | 4-CF3 | (S)-Segphos | 75 | 94 |
| 5 | 4-OMe | (S)-Segphos | 88 | 93 |
| 6 | 3-Me | (S)-Segphos | 81 | 92 |
Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity
Investigation of Solvent Effects and Reaction Kinetics
The choice of solvent can have a significant impact on the diastereoselectivity of piperidine-forming reactions. thieme-connect.com In a study on the synthesis of chiral functionalized piperidines via a reverse-Cope cyclization, the solvent was found to manipulate the diastereomeric ratio of the resulting N-oxide intermediates. thieme-connect.com For instance, carrying out the cyclization in different solvents can alter the diastereomeric ratio, with one study reporting a change from a 1:1 mixture to a 5:1 mixture of diastereoisomers by varying the solvent. thieme-connect.com Protic solvents like methanol (B129727) and ethanol (B145695) can influence reaction rates and equilibria in piperidine synthesis. ajgreenchem.com In a kinetic study of a multi-component reaction to form substituted piperidines, ethanol was found to accelerate the reaction rate compared to methanol. ajgreenchem.com
Table 4: Effect of Solvent on Diastereoselectivity in a Reverse-Cope Cyclization for Piperidine Synthesis thieme-connect.com
| Solvent | Diastereomeric Ratio |
| CHCl3 | 1:1 |
| Various (not specified) | Up to 5:1 |
Catalyst Screening and Ligand Design for Improved Efficiency
The selection of an appropriate catalyst and chiral ligand is paramount in enantioselective syntheses of piperidine derivatives. Catalyst screening is a common practice to identify the most efficient system for a given transformation. researchgate.net For instance, in the one-pot synthesis of functionalized piperidines, a screening of various nickel salts revealed that Ni(ClO4)2·6H2O was the most effective catalyst, affording the product in 80% isolated yield. researchgate.net
In asymmetric catalysis, the design of the chiral ligand is critical for achieving high enantioselectivity. nih.gov The steric and electronic properties of the ligand directly influence the stereochemical outcome of the reaction. acs.org For example, in the rhodium-catalyzed asymmetric hydrogenation of enamides, a series of chiral bisphosphorus ligands were screened, with the ArcPhos ligand demonstrating superior performance, leading to excellent enantioselectivities (up to 98.5:1.5 er) and high turnover numbers. nih.govresearchgate.net The conformational rigidity and electronic nature of the ligand are key design elements that contribute to its effectiveness. The development of modular ligands, where structural components can be easily varied, facilitates the rapid optimization of the catalyst system for a specific substrate and reaction.
Table 5: Ligand Screening in Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide researchgate.net
| Ligand | Solvent | er (S:R) | Conversion (%) |
| L1 | CH2Cl2 | 91:9 | >99 |
| L2 | CH2Cl2 | 95:5 | >99 |
| L10 (ArcPhos) | MeOH | 98.5:1.5 | >99 |
| TangPhos | CH2Cl2 | 80:20 | >99 |
| BINAP | CH2Cl2 | 55:45 | >99 |
In-Line Monitoring Techniques for Dynamic Reaction Progress Control
The transition from conventional off-line analysis to in-line monitoring using Process Analytical Technology (PAT) is a critical step toward optimizing the synthesis of complex molecules like this compound. PAT enables real-time understanding and control of Critical Process Parameters (CPPs) that directly influence the reaction's outcome, such as yield, impurity profile, and stereoselectivity.
A primary route to 5-Methylpiperidin-3-ol involves the catalytic hydrogenation of a 5-methylpyridin-3-ol precursor. This transformation is particularly well-suited for in-line monitoring. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose, as they can provide continuous data on the concentration of reactants, intermediates, and products directly within the reaction vessel. researchgate.netmdpi.com
An attenuated total reflectance (ATR) FTIR or a Raman probe can be inserted into the reactor to track the reaction's progress. The hydrogenation can be monitored by observing the disappearance of characteristic vibrational bands of the aromatic pyridine ring and the simultaneous appearance of bands corresponding to the newly formed saturated piperidine ring. researchgate.netaps.org For instance, the distinct ring stretching modes of the pyridine precursor can be tracked to determine the rate of consumption, while the appearance of C-H stretching and bending modes of the piperidine product indicates its formation. researchgate.netaps.org
This real-time data allows for dynamic control over reaction parameters. If the rate of reaction slows, parameters such as hydrogen pressure or temperature can be adjusted to maintain optimal performance. Furthermore, the formation of any unstable intermediates or byproducts can be detected immediately, enabling prompt intervention to prevent yield loss or the generation of impurities that complicate purification. researchgate.net This level of control is crucial for ensuring batch-to-batch consistency and maximizing process efficiency.
Table 1: Illustrative Vibrational Modes for In-Line Monitoring of 5-Methylpyridin-3-ol Hydrogenation This table is based on typical vibrational frequencies for the respective functional groups and is for illustrative purposes.
| Molecule/Functional Group | Spectroscopic Technique | Characteristic Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Application in Monitoring |
|---|---|---|---|---|
| 5-Methylpyridin-3-ol (Reactant) | FTIR / Raman | Aromatic C=C/C=N Ring Stretch | 1450-1600 | Monitor disappearance to track reactant consumption and reaction rate. researchgate.net |
| 5-Methylpiperidin-3-ol (Product) | FTIR / Raman | C-H Stretch (Saturated) | 2850-2960 | Monitor appearance to track product formation. |
| 5-Methylpiperidin-3-ol (Product) | FTIR / Raman | C-N Stretch | 1000-1250 | Confirm formation of the piperidine ring structure. |
| Hydroxylamine Intermediate | Raman | N-O Stretch | 850-1000 | Detect potential unstable intermediates to mitigate safety risks and byproduct formation. researchgate.net |
Scalable Synthesis and Industrial Production Considerations for this compound
The industrial production of this compound necessitates processes that are not only efficient and high-yielding but also safe, scalable, and sustainable. Process intensification, automation, and advanced purification are key pillars in achieving these goals.
Process Intensification through Continuous Flow Reactor Systems
Continuous flow chemistry offers significant advantages over traditional batch manufacturing for the synthesis of piperidine derivatives. organic-chemistry.org By conducting reactions in a continuously flowing stream through a reactor, typically a packed-bed or microreactor, flow systems provide superior control over key reaction parameters. acs.orgbeilstein-journals.org
For the exothermic catalytic hydrogenation of 5-methylpyridin-3-ol, the high surface-area-to-volume ratio of flow reactors enables highly efficient heat transfer, mitigating the risk of thermal runaways and preventing the formation of temperature-dependent byproducts. cetjournal.it This precise temperature control can also enhance diastereoselectivity in the formation of the two chiral centers in the molecule. thieme-connect.com Furthermore, flow chemistry enhances safety by minimizing the volume of hazardous materials, such as hydrogen gas and flammable solvents, present at any given moment. cetjournal.it
A typical setup would involve pumping a solution of the 5-methylpyridin-3-ol precursor through a heated tube or column packed with a heterogeneous catalyst (e.g., Palladium on carbon). The residence time, which dictates the extent of the reaction, can be precisely controlled by adjusting the flow rate. beilstein-journals.org This approach allows for rapid reaction optimization and seamless scaling by extending the operational run-time or by "numbering-up" – running multiple reactors in parallel. Studies on the synthesis of other chiral piperidines have demonstrated that continuous flow protocols can achieve high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes of residence time. organic-chemistry.orgnih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Piperidine Hydrogenation This table presents typical comparative data based on literature for similar heterocyclic hydrogenations.
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Advantage of Flow System |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-30 min residence time) acs.org | Drastically increased throughput. |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio | Improved safety, reduced byproducts. cetjournal.it |
| Mass Transfer | Potentially limited by mixing | Enhanced gas-liquid-solid contact | Higher reaction rates, improved efficiency. |
| Safety | Large volume of H₂ gas and solvent | Small hold-up volume | Intrinsically safer process. cetjournal.it |
| Scalability | Complex, requires larger vessels | Linear scaling by time or numbering-up | Simplified and faster scale-up. acs.org |
| Process Control | Difficult to control transient conditions | Precise control of temperature and residence time | Higher reproducibility and selectivity. organic-chemistry.org |
Automated Synthesis Platforms for High-Throughput Production
Automated synthesis platforms, which integrate robotics with software-controlled reaction execution and analysis, are revolutionizing the optimization of complex chemical processes. beilstein-journals.org For a molecule like this compound, where factors like catalyst choice, solvent, temperature, and pressure can profoundly impact both yield and the ratio of stereoisomers, these platforms enable rapid and systematic exploration of the reaction space. nih.gov
Using a high-throughput screening approach, an automated platform can perform hundreds of experiments in parallel microreactors. upubscience.comresearchgate.net Design of Experiments (DoE) methodologies can be employed to systematically vary multiple parameters simultaneously, such as different hydrogenation catalysts (e.g., Pd, Pt, Rh, Ru on various supports), catalyst ligands, solvents of varying polarity, and ranges of temperature and pressure. beilstein-journals.org The platform would automatically dispense the required reagents, execute the reactions under the specified conditions, and then quench and prepare the samples for analysis by integrated techniques like UPLC-MS.
The large datasets generated from these experiments can be analyzed using machine learning algorithms to build predictive models that identify the optimal conditions for maximizing the yield of the desired stereoisomer. nih.gov This data-driven approach significantly accelerates the development timeline compared to traditional one-factor-at-a-time experimentation and can uncover complex interactions between variables that would otherwise be missed.
Advanced Purification Strategies for High-Purity Material
Given that 5-Methylpiperidin-3-ol possesses two stereocenters, the synthesis typically yields a mixture of diastereomers and enantiomers. The separation and purification of the desired single stereoisomer in its hydrochloride salt form is a critical final step. Advanced purification strategies are required to achieve the high purity (>99.5%) demanded for pharmaceutical use.
For large-scale industrial production, Simulated Moving Bed (SMB) chromatography is a highly efficient continuous separation technique for chiral molecules. nih.gov Compared to conventional batch preparative HPLC, SMB offers significantly higher productivity, reduced solvent consumption, and lower operational costs, making it a preferred method for commercial-scale enantiomer separation. purdue.edumaru.net The process involves a series of columns where the inlet (feed, eluent) and outlet (extract, raffinate) ports are periodically switched in the direction of fluid flow, simulating the counter-current movement of the solid phase. This allows for a continuous separation of the enantiomeric pair. pharmaceuticalonline.com
Once the desired stereoisomer is isolated, advanced crystallization techniques are employed to produce the final high-purity hydrochloride salt. The choice of crystallization method—such as controlled cooling, anti-solvent addition, or reaction crystallization—can profoundly influence the final product's Critical Quality Attributes (CQAs), including its polymorphic form, particle size distribution, and bulk density. syrris.comnih.gov Techniques like seeding can be used to ensure the formation of the desired, thermodynamically stable polymorph, which is crucial for the drug product's long-term stability and bioavailability. numberanalytics.com In-situ monitoring tools, such as particle size analyzers, can be used during crystallization to ensure the process remains under control and consistently produces material with the desired physical properties. syrris.com
Table 3: Comparison of Preparative HPLC and Simulated Moving Bed (SMB) Chromatography for Chiral Separation
| Feature | Batch Preparative HPLC | Simulated Moving Bed (SMB) |
|---|---|---|
| Operation Mode | Discontinuous (batch injections) | Continuous process |
| Productivity | Lower | Higher (3-10x) pharmaceuticalonline.com |
| Solvent Consumption | High | Significantly lower nih.gov |
| Stationary Phase Use | Inefficient (only a portion of the column is active in separation) | Highly efficient (entire column bed is utilized) maru.net |
| Capital Cost | Lower | Higher |
| Operational Complexity | Simpler | More complex, requires precise process modeling and control |
| Ideal Scale | Laboratory to Kilo-lab | Pilot to large industrial scale nih.gov |
Rigorous Characterization and Analytical Validation for 5 Methylpiperidin 3 Ol Hydrochloride
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Advanced spectroscopic methods are indispensable for the unambiguous determination of the chemical structure and stereochemistry of 5-Methylpiperidin-3-ol hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the connectivity of atoms and their spatial relationships, which is crucial for a molecule with multiple stereocenters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds like this compound. The piperidine (B6355638) ring can exist in different conformations, and the substituents (methyl and hydroxyl groups) can be oriented in either axial or equatorial positions. The coupling constants between adjacent protons, observed in the ¹H NMR spectrum, are highly dependent on the dihedral angle between them and thus provide critical insights into the dominant chair conformation and the relative orientation of the substituents. For 3,5-disubstituted piperidines, the analysis of these coupling constants helps in distinguishing between cis and trans isomers.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about protons that are close to each other in space, irrespective of whether they are directly bonded. libretexts.org This is particularly valuable for confirming stereochemical assignments in cyclic systems. acdlabs.com For 5-Methylpiperidin-3-ol, a NOESY experiment can reveal through-space correlations between the protons of the methyl group and other protons on the piperidine ring.
For instance, in a cis-isomer where the methyl and hydroxyl groups are on the same face of the ring, a NOESY correlation would be expected between the axial proton at C3 and the axial protons of the methyl group at C5 if both substituents are in equatorial positions. Conversely, in a trans-isomer, different spatial proximities would lead to a distinct pattern of NOESY cross-peaks. The presence or absence of specific correlations allows for the unambiguous assignment of the relative stereochemistry.
Table 1: Hypothetical ¹H-¹H NOESY Correlations for cis-5-Methylpiperidin-3-ol
| Proton 1 | Proton 2 | Correlation Intensity | Implied Proximity |
|---|---|---|---|
| H-3 (axial) | H-5 (axial) | Strong | Close spatial relationship |
| H-3 (axial) | H-1' (CH₃, axial) | Medium | Spatial proximity |
| H-2 (axial) | H-4 (axial) | Strong | 1,3-diaxial interaction |
| H-2 (equatorial) | H-3 (axial) | Medium | Gauche interaction |
This table presents hypothetical data for illustrative purposes, based on established principles of NOESY for substituted piperidines.
The piperidine ring is not static and undergoes rapid conformational inversion between two chair forms at room temperature. Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study these conformational dynamics. nih.gov By lowering the temperature, the rate of ring inversion can be slowed down to the NMR timescale, allowing for the observation of separate signals for the individual conformers.
For this compound, VT-NMR studies would enable the determination of the equilibrium constant between the two chair conformers and the calculation of the free energy difference (ΔG°) between them. nih.gov This provides quantitative information on the conformational preferences of the molecule. For example, the conformer with the bulky methyl group in the equatorial position is generally expected to be more stable. The hydrochloride salt form can also influence the conformational equilibrium due to electrostatic interactions. nih.gov
Table 2: Hypothetical Variable-Temperature NMR Data for this compound
| Temperature (°C) | Major Conformer Signals | Minor Conformer Signals | Equilibrium Constant (K) | ΔG° (kcal/mol) |
|---|---|---|---|---|
| 25 | Averaged signals | Not observed | - | - |
| -20 | Broadened signals | Not resolved | - | - |
| -60 | Sharp signals for Conformer A | Sharp signals for Conformer B | 4.5 | -0.65 |
| -80 | Sharp signals for Conformer A | Sharp signals for Conformer B | 9.2 | -0.88 |
This table contains hypothetical data based on typical VT-NMR studies of substituted piperidines to illustrate the principles.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, offering high resolution and sensitivity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Since 5-Methylpiperidin-3-ol possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral HPLC is a specialized form of HPLC that can separate enantiomers. mdpi.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective. derpharmachemica.com
The development of a chiral HPLC method for this compound would involve screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane, ethanol (B145695), and a basic or acidic modifier) to achieve baseline separation of the enantiomers. chromatographyonline.com
Once a suitable chiral HPLC method is developed, it must be validated to ensure that it is reliable and fit for its intended purpose. dujps.com Key validation parameters include linearity and the limit of quantitation (LOQ).
Linearity demonstrates that the analytical response (e.g., peak area) is directly proportional to the concentration of the analyte over a specific range. nih.gov To assess linearity, a series of standard solutions of the undesired enantiomer are prepared at different concentrations and injected into the HPLC system. The resulting peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is typically required to demonstrate linearity. dujps.com
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov The LOQ is crucial for determining the enantiomeric purity, as it defines the lower limit for the detection and quantification of the undesired enantiomer. The LOQ can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. dujps.comnih.gov
Table 3: Hypothetical Linearity and LOQ Data for the Chiral HPLC Analysis of the Undesired Enantiomer of 5-Methylpiperidin-3-ol
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity | ||
| Concentration Range | 0.1 µg/mL - 10 µg/mL | Appropriate for intended use |
| Correlation Coefficient (R²) | 0.9992 | ≥ 0.99 |
| y-intercept | 150 | Close to zero |
| Limit of Quantitation (LOQ) | ||
| Concentration | 0.1 µg/mL | Sufficiently low for purity assessment |
| Signal-to-Noise Ratio at LOQ | 10.5 | ≥ 10 |
| Precision at LOQ (%RSD) | 4.8% | ≤ 10% |
This table presents hypothetical validation data for a chiral HPLC method, based on typical values reported in the literature for similar analyses.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique in the pharmaceutical industry for the separation, detection, and identification of impurities. nih.govresearchgate.netijprajournal.com Its high sensitivity and specificity make it indispensable for ensuring the purity and safety of active pharmaceutical ingredients (APIs) like this compound. The method couples the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, enabling the detection of trace-level impurities that may originate from the synthetic route, degradation, or storage. nih.govijprajournal.com
In the context of this compound, a comprehensive impurity profile would involve the identification and quantification of several potential organic impurities. These could include residual starting materials, intermediates from incomplete reactions, by-products from unintended reaction pathways, and various degradation products. For instance, piperidine itself, a potential precursor or degradation product, is often monitored as a genotoxic impurity in other APIs. nih.govalternative-therapies.com
The LC-MS/MS method involves developing a chromatographic procedure capable of separating the main compound from all potential impurities. A suitable column, such as a C18, is often chosen for its efficiency in separating polar and non-polar compounds. nih.gov The mobile phase is typically a gradient mixture of an aqueous solution with an organic solvent like methanol (B129727) or acetonitrile, ensuring the effective elution of all components. nih.gov
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like piperidine derivatives. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the parent ions (MS1). These ions are then fragmented, and the m/z of the resulting fragment ions are measured (MS2), providing a unique fragmentation pattern that acts as a fingerprint for structural elucidation of the impurity. researchgate.net
While specific impurity data for this compound is not publicly available, the following table illustrates a hypothetical impurity profile as would be determined by LC-MS/MS. The data is representative of the types of impurities that could be encountered and the analytical results obtained.
Interactive Data Table: Hypothetical LC-MS/MS Impurity Profile for this compound
| Potential Impurity | Retention Time (min) | Parent Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Status |
| 5-Methylpiperidin-3-one | 4.2 | 114.09 | 96.08, 68.07 | Process Impurity |
| Piperidine | 3.5 | 86.09 | 69.07, 44.05 | Genotoxic Impurity |
| N-Oxide degradation product | 5.1 | 132.10 | 114.09, 97.08 | Degradant |
| Dimeric Impurity | 8.9 | 229.20 | 129.12, 114.09 | By-product |
This table is for illustrative purposes only and represents the type of data generated during LC-MS/MS analysis.
This rigorous analytical approach ensures that all impurities are identified and controlled within acceptable limits as mandated by regulatory bodies like the International Council for Harmonisation (ICH). nih.gov
X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Analysis
X-ray crystallography is the most powerful and definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationship of pharmaceutical compounds. nih.gov For a molecule like this compound, which contains chiral centers, X-ray crystallography is essential for unambiguously assigning its stereochemistry and analyzing its solid-state properties.
Single-Crystal X-ray Diffraction for Configuration Assignment
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute stereochemistry of chiral molecules. nih.gov The process begins with the challenging step of growing a suitable single crystal of the compound, which must be of sufficient size and quality. nih.gov Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined.
For this compound, SCXRD would confirm the relative positions of the methyl and hydroxyl groups on the piperidine ring. The piperidine ring itself typically adopts a stable chair conformation, as has been confirmed for many piperidine derivatives through crystallographic studies. tandfonline.comiucr.org The analysis would also determine the orientation of these substituents as either axial or equatorial.
Crucially, by using anomalous dispersion effects, SCXRD can determine the absolute configuration of the chiral centers, for instance, distinguishing between the (3R,5S) and (3S,5R) enantiomers. This unambiguous structural information is vital for pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov
The following table provides representative crystallographic data that could be expected from an SCXRD analysis of a piperidine derivative hydrochloride salt, illustrating the key parameters determined in such a study.
Interactive Data Table: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Illustrative Value |
| Chemical Formula | C₆H₁₄ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.571 |
| b (Å) | 19.758 |
| c (Å) | 11.396 |
| β (°) | 94.38 |
| Volume (ų) | 2148.9 |
| Z (molecules/unit cell) | 4 |
| Conformation | Chair |
This data is based on a known piperidine derivative and serves as an illustrative example. tandfonline.comresearchgate.net
Powder X-ray Diffraction (PXRD) for Polymorphic Analysis and Spectroscopic Correlation
Powder X-ray Diffraction (PXRD) is a fundamental and widely used technique in pharmaceutical sciences for the characterization of the solid state of an API. creative-biostructure.comunits.it Unlike SCXRD, which requires a single crystal, PXRD is performed on a microcrystalline powder, which is more representative of a bulk drug substance. units.it The technique provides a unique "fingerprint" of the crystalline solid, which is essential for identifying different polymorphic forms. researchgate.netuny.ac.id
Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physicochemical properties, including solubility, stability, and bioavailability. researchgate.netuny.ac.id Therefore, controlling the polymorphic form of an API is critical for ensuring consistent product quality and therapeutic efficacy. PXRD is the primary tool for this purpose. creative-biostructure.com
A PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline form of a substance produces a characteristic diffraction pattern with peaks at specific 2θ angles and with specific relative intensities. creative-biostructure.com For this compound, PXRD would be used to:
Identify and characterize the stable crystalline form.
Screen for the existence of other polymorphs, solvates, or hydrates.
Monitor the crystalline form during manufacturing to ensure consistency between batches.
Detect polymorphic transformations that may occur during storage or under stress conditions. uny.ac.id
The data obtained from PXRD can be correlated with data from other spectroscopic and thermal analysis techniques (like DSC and FTIR) to build a comprehensive understanding of the solid-state properties of the drug substance. uny.ac.id
The table below shows hypothetical PXRD data for two distinct polymorphic forms of this compound, illustrating how the technique differentiates between them.
Interactive Data Table: Hypothetical PXRD Peak Data for Polymorphs of this compound
| Form A - 2θ Angle (°) | Form A - Relative Intensity (%) | Form B - 2θ Angle (°) | Form B - Relative Intensity (%) |
| 10.5 | 100 | 11.2 | 85 |
| 15.2 | 80 | 14.8 | 100 |
| 20.8 | 95 | 19.5 | 60 |
| 22.1 | 65 | 23.4 | 90 |
| 25.9 | 50 | 26.7 | 75 |
This table contains hypothetical data to illustrate the differences in PXRD patterns between two polymorphs.
By employing PXRD, pharmaceutical scientists can ensure the desired solid form of this compound is consistently produced and maintained, safeguarding the quality and performance of the final drug product. mdpi.com
Pharmacological Profiling and Mechanistic Investigations of 5 Methylpiperidin 3 Ol Hydrochloride
In Vitro Pharmacological Characterization
The initial assessment of a compound's pharmacological activity is typically conducted through a series of in vitro assays. These experiments are essential for determining the compound's affinity for various biological targets, its potential mechanism of action, and its selectivity profile.
Receptor Binding Affinity and Selectivity Assays
To determine which receptors a compound interacts with, and how strongly, receptor binding assays are employed. These assays are fundamental in identifying the primary targets of a novel molecule.
Radioligand Displacement Studies (e.g., σ₁ Receptors, Dopamine (B1211576) Receptors, Opioid Receptors)
Radioligand displacement studies are a common method to determine the binding affinity of a test compound for a specific receptor. In this technique, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (often from cell membranes). The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ value. This can then be used to calculate the binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.
For a compound like 5-Methylpiperidin-3-ol hydrochloride, a panel of receptors would typically be screened. Given the structural similarities to other pharmacologically active piperidine (B6355638) derivatives, this would likely include:
Sigma (σ) Receptors (σ₁ and σ₂): These receptors are implicated in a variety of cellular functions and are targets for drugs affecting the central nervous system.
Dopamine Receptors (e.g., D₁, D₂, D₃, D₄, D₅): These are crucial in neurotransmission and are targets for antipsychotics and drugs for Parkinson's disease.
Opioid Receptors (μ, δ, κ): These receptors are the primary targets for opioid analgesics.
A hypothetical data table for such a study would look like this:
| Receptor Subtype | Radioligand | Ki (nM) for this compound |
| σ₁ | [³H]-(+)-Pentazocine | Data not available |
| Dopamine D₂ | [³H]-Spiperone | Data not available |
| μ-Opioid | [³H]-DAMGO | Data not available |
| δ-Opioid | [³H]-DPDPE | Data not available |
| κ-Opioid | [³H]-U69,593 | Data not available |
G Protein-Coupled Receptor (GPCR) Activity Assays (e.g., cAMP Inhibition)
Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Many GPCRs, such as dopamine and opioid receptors, signal through the regulation of cyclic adenosine monophosphate (cAMP) production.
In a cAMP inhibition assay, cells expressing the target receptor are stimulated with an agonist that normally decreases cAMP levels. The test compound is then added to see if it can block this effect (antagonism) or if it can decrease cAMP levels on its own (agonism). The concentration at which the compound produces 50% of its maximal effect is the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Enzyme Kinetics and Modulation Studies (e.g., Monoamine Oxidase, Acetylcholinesterase)
Beyond receptors, compounds are often tested for their effects on key enzymes.
Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for the breakdown of neurotransmitters like dopamine, serotonin (B10506), and norepinephrine. Inhibition of these enzymes can have antidepressant and neuroprotective effects.
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the test compound. The concentration of the compound that reduces enzyme activity by 50% is the IC₅₀ value.
A hypothetical data table for enzyme inhibition studies would be as follows:
| Enzyme | Substrate | IC₅₀ (µM) for this compound |
| MAO-A | Kynuramine | Data not available |
| MAO-B | Benzylamine | Data not available |
| AChE | Acetylthiocholine | Data not available |
Cell-Based Functional Assays for Target Engagement and Downstream Signaling
To understand the cellular consequences of a compound binding to its target, further cell-based assays are utilized.
Reporter Gene Assays and Gene Expression Profiling
Reporter gene assays are a powerful tool to measure receptor activation. In this setup, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of the receptor of interest. When the receptor is activated, it triggers a signaling cascade that leads to the expression of the reporter gene, which can be easily measured. This allows for the high-throughput screening of compounds for agonist or antagonist activity.
Gene expression profiling, using techniques like microarrays or RNA-sequencing, can provide a broader view of the cellular response to a compound. By analyzing changes in the expression of thousands of genes, researchers can identify the signaling pathways and cellular processes that are affected by the compound, offering clues to its mechanism of action and potential therapeutic effects or off-target liabilities.
While the chemical structure of this compound suggests potential interactions with various targets within the central nervous system, a comprehensive in vitro pharmacological profile is not currently documented in publicly accessible scientific literature. The methodologies described above represent the standard experimental approach that would be required to elucidate its receptor binding affinities, enzyme inhibitory potential, and functional activity. Such data would be crucial for determining its potential as a therapeutic agent.
In Vivo Efficacy and Pharmacodynamic Studies
The promising in vitro profile of compounds containing the 5-methylpiperidin-3-ol moiety has prompted their evaluation in preclinical in vivo models.
For evaluating the anti-cancer efficacy of BCL6 degraders incorporating the 5-methylpiperidin-3-ol scaffold, lymphoma xenograft mouse models have been utilized. acs.orgnih.govresearchgate.net Specifically, diffuse large B-cell lymphoma (DLBCL) cell lines that are dependent on BCL6 for survival are implanted in immunocompromised mice to establish tumors. acs.orgnih.gov These models are crucial for assessing the in vivo activity and therapeutic potential of these compounds.
The pharmacokinetic properties of CCT373566, which contains the active cis-(3R,5S)-5-methylpiperidin-3-ol enantiomer, have been evaluated in mice. The compound demonstrated moderate oral bioavailability (44%) and low in vivo clearance. acs.org These favorable PK properties are an improvement over earlier-generation BCL6 degraders. acs.orgnih.gov
Pharmacodynamic studies have shown that oral administration of CCT373566 leads to sustained depletion of BCL6 in vivo. acs.orgacs.org This sustained target engagement is a critical factor for achieving an anti-proliferative effect in BCL6-high cancer cells. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | 44% | acs.org |
| In Vivo Clearance | Low | acs.org |
Cancer:
In a lymphoma xenograft mouse model, CCT373566 demonstrated modest in vivo efficacy in reducing tumor growth following oral dosing. acs.orgnih.govresearchgate.net The potent in vitro antiproliferative activity observed in DLBCL cell lines translated to a tangible, albeit moderate, anti-tumor effect in vivo. acs.orgnih.gov This provides proof-of-concept for the therapeutic potential of targeting BCL6 through degradation in B-cell lymphomas. nih.gov
Neurological Disorders:
To date, there is no available scientific literature detailing the evaluation of this compound or its derivatives in preclinical models of neurological disorders.
Investigation of Off-Target Interactions and Comprehensive Selectivity Profiling
To assess the specificity of compounds containing the 5-methylpiperidin-3-ol moiety, comprehensive selectivity profiling is essential. For CCT373566, selectivity was evaluated against a broad panel of kinases (468 kinases) and a safety panel of 78 other targets. acs.orgnih.govchemicalprobes.org The results of these screens confirmed that CCT373566 exhibits selective activity with minimal off-target interactions at a concentration of 1 µM. acs.orgnih.govchemicalprobes.org This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target related toxicities.
Structure Activity Relationship Sar Studies and Molecular Design for 5 Methylpiperidin 3 Ol Hydrochloride Derivatives
Impact of Stereochemistry on Biological Activity and Receptor Interactions
Comparative Studies of (3S,5R) vs. (3R,5S) Isomers and Other Diastereomers
The differential arrangement of substituents in stereoisomers leads to distinct three-dimensional shapes, which in turn affects how they fit into the binding pockets of target proteins. While specific comparative studies on the (3S,5R) and (3R,5S) isomers of 5-Methylpiperidin-3-ol hydrochloride are not extensively detailed in publicly available literature, the principles of stereoisomerism in drug action provide a strong basis for anticipated differences. For instance, in other chiral compounds, one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even produce adverse effects.
The synthesis of specific diastereomers, such as (3R,5S)-1-benzyl-5-methyl-piperidin-3-ol, indicates the scientific interest in isolating and characterizing individual stereoisomers to evaluate their unique properties. labsolu.ca
Elucidation of Stereochemical Dependency in Target Binding and Functional Outcomes
The interaction between a drug molecule and its biological target is highly dependent on their complementary shapes. The stereochemistry of 5-Methylpiperidin-3-ol derivatives dictates the presentation of key functional groups—the hydroxyl and methyl groups—for interaction with amino acid residues within a receptor's binding site. A subtle change in the orientation of these groups, as seen between the (3S,5R) and (3R,5S) isomers, can lead to significant differences in binding affinity and functional activity.
Positional and Substituent Effects on Pharmacological Profile
The pharmacological profile of this compound derivatives can be finely tuned by systematically modifying the substituents on the piperidine (B6355638) ring. These modifications can alter the compound's potency, selectivity, and pharmacokinetic properties.
Systematic Modifications at the Piperidine Ring: Methyl Group and Hydroxyl Substitutions
The positions and nature of substituents on the piperidine ring are critical determinants of biological activity. For instance, studies on other piperidine derivatives have shown that the position of a substituent can dramatically impact inhibitory activity against enzymes like monoamine oxidase (MAO). Research has indicated that para-substitution on a piperidine ring can be preferable to meta-substitution, and the addition of a hydroxyl group can enhance the inhibitory effect. nih.gov
Furthermore, the substitution pattern can influence selectivity. For example, in a series of piperine analogs, a 4-methyl-substituted piperidine ring showed high inhibitory activity for MAO-B with significant selectivity. nih.gov These findings underscore the importance of systematically exploring substitutions on the 5-Methylpiperidin-3-ol scaffold.
Exploration of Derivatives with Altered Electronic and Steric Profiles
Altering the electronic and steric properties of substituents on the 5-Methylpiperidin-3-ol core can lead to significant changes in pharmacological activity. Introducing electron-withdrawing or electron-donating groups can modify the pKa of the piperidine nitrogen and the hydrogen-bonding capacity of the hydroxyl group, thereby influencing receptor interactions.
Similarly, varying the size and shape of substituents (steric profile) can impact how the molecule fits into a binding pocket. For example, replacing the methyl group with larger alkyl groups or introducing different functional groups in place of the hydroxyl group would create a library of analogs with diverse electronic and steric properties, allowing for a thorough exploration of the SAR.
Rational Ligand Design Strategies for Enhanced Potency, Selectivity, and Novel Functions
Rational ligand design leverages an understanding of SAR to create new molecules with improved therapeutic properties. For derivatives of this compound, this involves the strategic modification of the molecular scaffold to optimize interactions with the target receptor while minimizing off-target effects.
The design of novel bioactive molecules is a cornerstone of drug discovery. nih.gov By understanding the key pharmacophoric elements of the 5-Methylpiperidin-3-ol scaffold, medicinal chemists can design new derivatives with enhanced potency and selectivity. For instance, if a specific stereochemical arrangement is found to be crucial for activity, synthetic efforts can focus on producing that specific isomer.
Furthermore, computational modeling techniques can be employed to predict how different modifications to the 5-Methylpiperidin-3-ol structure will affect its binding to a target receptor. This in-silico approach can help prioritize the synthesis of compounds that are most likely to have the desired pharmacological profile, thereby accelerating the drug discovery process.
The table below summarizes the key structural features of 5-Methylpiperidin-3-ol and the potential impact of their modification on biological activity.
| Structural Feature | Potential Modification | Predicted Impact on Biological Activity |
| Stereochemistry | Isolation of (3S,5R) and (3R,5S) isomers | Differential receptor binding affinity and functional activity |
| Methyl Group | Variation of alkyl chain length or substitution with other functional groups | Altered steric interactions and lipophilicity, potentially affecting potency and selectivity |
| Hydroxyl Group | Conversion to ethers, esters, or replacement with other hydrogen-bonding moieties | Modified hydrogen-bonding capacity, influencing binding affinity and pharmacokinetic properties |
| Piperidine Nitrogen | N-alkylation or N-arylation | Altered basicity and introduction of new interaction points, potentially modulating receptor subtype selectivity |
Computational Chemistry and Cheminformatics in 5 Methylpiperidin 3 Ol Hydrochloride Research
Molecular Modeling for Ligand-Receptor Interaction Analysis
Molecular modeling provides detailed insights into how 5-Methylpiperidin-3-ol hydrochloride interacts with biological targets, which is fundamental to understanding its mechanism of action. The chiral nature of this compound, with its specific stereochemistry, makes such detailed structural analysis critical for elucidating its biological activity. evitachem.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jbcpm.com For this compound, docking studies would involve preparing a 3D structure of the molecule and placing it into the binding site of a target protein. The process uses scoring functions to estimate the binding affinity, with lower energy scores typically indicating more favorable binding. nih.gov
This analysis helps to:
Identify key amino acid residues in the receptor that interact with the ligand.
Elucidate the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. als-journal.com
Predict the most stable binding pose of the compound within the active site.
The hydroxyl and secondary amine groups of the piperidine (B6355638) ring are key features that can participate in hydrogen bonding, which significantly influences binding affinity to molecular targets. evitachem.com
Table 1: Hypothetical Molecular Docking Results for this compound with Various Receptors
This table illustrates potential docking scores and key interacting residues for this compound with several hypothetical protein targets. Lower binding energy values suggest a higher predicted affinity.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase A | XXXX | -7.8 | Asp165, Lys72 | Hydrogen Bond |
| GPCR B | YYYY | -6.5 | Tyr115, Ser203 | Hydrogen Bond, Hydrophobic |
| Enzyme C | ZZZZ | -8.2 | Glu98, Arg292 | Ionic Interaction, Hydrogen Bond |
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movements of atoms and molecules. nih.gov For the this compound-protein complex, an MD simulation would reveal the stability of the predicted binding pose. mdpi.com
Key insights from MD simulations include:
Conformational Stability: Assessing whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or dissociation.
Interaction Dynamics: Observing the formation and breaking of hydrogen bonds and other interactions over the simulation period.
Solvent Effects: Understanding the role of water molecules in mediating the ligand-receptor interaction.
Analysis of metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps quantify the stability of the complex and the flexibility of its components. nih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex
This table outlines a standard set of parameters used for conducting an MD simulation to evaluate the stability of a compound like this compound bound to its target.
| Parameter | Value/Description | Purpose |
| Simulation Software | GROMACS, AMBER | To run the simulation calculations. |
| Force Field | CHARMM36, AMBERff14SB | To describe the potential energy of the system. |
| Water Model | TIP3P | To explicitly solvate the system. |
| System Temperature | 300 K | To mimic physiological temperature. |
| System Pressure | 1 bar | To mimic physiological pressure. |
| Simulation Time | 100-1000 nanoseconds | To observe the dynamic behavior over a meaningful timescale. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify stability and interactions. |
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction
QSAR and ADMET prediction models are crucial for evaluating the drug-likeness of a compound in the early stages of discovery. mdpi.com These models use the chemical structure of this compound to predict its physicochemical and pharmacokinetic properties.
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov For this compound, predictive models can estimate critical physicochemical parameters that influence its absorption, distribution, metabolism, and excretion (ADME).
One of the most important parameters is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. nih.gov Lipophilicity is a key factor in determining a molecule's ability to cross cell membranes. chapman.edu Various computational models can predict LogP values based on the molecular structure.
Table 3: Predicted Physicochemical Properties for this compound
This table presents predicted values for key physicochemical properties relevant to the drug-like potential of this compound, as estimated by common cheminformatics software.
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight | 151.63 g/mol | Influences diffusion and transport across membranes. |
| LogP | 0.5 - 1.5 | Indicates balance between solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Predicts transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | Affects binding to targets and solubility. |
| Hydrogen Bond Acceptors | 2 | Affects binding to targets and solubility. |
Predicting how a compound will be metabolized is essential for assessing its potential for drug-drug interactions and identifying potentially toxic metabolites. news-medical.net In silico tools can predict the metabolic fate of this compound by identifying which cytochrome P450 (CYP450) enzymes are likely to be involved in its breakdown. nih.govresearchgate.net Studies on other piperidine-containing compounds have shown that metabolism often occurs via N-dealkylation and oxidation, and that specific CYP isoforms like CYP2D6 and CYP3A4 are frequently involved. doi.orgnih.gov
Predictive models can identify "sites of metabolism" on the molecule, highlighting atoms that are most susceptible to enzymatic modification. For this compound, potential metabolic pathways could include oxidation of the hydroxyl group or hydroxylation at various positions on the piperidine ring.
Table 4: Predicted Metabolic Pathways for this compound
This table outlines potential metabolic transformations that this compound might undergo, primarily through the action of CYP450 enzymes.
| Metabolic Reaction | Responsible Enzyme Family | Potential Metabolite |
| Hydroxylation | CYP450 | Hydroxylated 5-Methylpiperidin-3-ol |
| N-dealkylation | CYP450 | Not applicable (secondary amine) |
| Oxidation | Alcohol Dehydrogenase / CYP450 | 5-Methyl-3-piperidinone |
| Glucuronidation (Phase II) | UGTs | 5-Methylpiperidin-3-ol-glucuronide |
Virtual Screening and De Novo Drug Design for Novel this compound Analogues
Cheminformatics also enables the discovery of new molecules based on a known chemical scaffold. Virtual screening and de novo design are two powerful approaches for identifying novel analogues of this compound with potentially enhanced activity or improved properties.
Virtual Screening: This process involves searching large compound libraries to identify molecules that are structurally similar to this compound (ligand-based screening) or that are predicted to bind well to a specific target receptor (structure-based screening). mdpi.comnih.gov This allows for the rapid identification of promising hit compounds for further investigation.
De Novo Drug Design: This approach involves computationally designing entirely new molecules that are optimized to fit the binding site of a target protein. nih.gov Starting with the this compound scaffold, algorithms can suggest modifications or build new structures that maximize favorable interactions with the target, leading to the design of novel and potent compounds.
Table 5: Conceptual Workflow for Virtual Screening to Identify Novel Analogues
This table outlines the sequential steps in a typical virtual screening campaign aimed at discovering new compounds based on the this compound structure.
| Step | Description | Objective |
| 1. Library Preparation | Select and filter a large database of chemical compounds (e.g., ZINC, Chembl). | Create a high-quality, diverse set of molecules for screening. |
| 2. Ligand-Based Screening | Use the 2D or 3D structure of this compound as a query to find similar molecules. | Identify compounds with similar structural features. |
| 3. Structure-Based Screening | Dock the filtered library of compounds into the 3D structure of a target protein. | Identify compounds that are predicted to bind with high affinity. |
| 4. Hit Selection and Filtering | Rank compounds based on docking scores and apply ADMET filters to remove molecules with predicted liabilities. | Prioritize the most promising candidates for experimental testing. |
Data Contradiction Resolution through Integrated Computational and Experimental Approaches
In the study of novel or complex molecules like this compound, discrepancies between experimental results and computationally predicted properties are not uncommon. These contradictions can arise from various sources, including limitations in experimental conditions, inaccuracies in computational models, or unexpected molecular behavior. Resolving these conflicts is crucial for accurate characterization and for guiding further research. An integrated approach, combining the strengths of both computational and experimental techniques, provides a powerful framework for identifying the source of such discrepancies and achieving a more accurate understanding of the molecule's behavior.
A hypothetical yet representative scenario for this compound could involve a contradiction in the determination of its conformational preferences and the resulting impact on its spectroscopic signature. For instance, initial nuclear magnetic resonance (NMR) spectroscopy experiments might suggest a dominant chair conformation with the methyl and hydroxyl groups in specific orientations. However, quantum mechanical calculations could predict a different, more stable conformation, or a mixture of several conformations with similar energy levels.
Illustrative Scenario: Conformational Analysis Discrepancy
Let's consider a situation where experimental ¹H-NMR data for this compound in a specific solvent indicates coupling constants that point towards a predominant chair conformation where the C5-methyl group is in an equatorial position and the C3-hydroxyl group is in an axial position. In contrast, initial Density Functional Theory (DFT) calculations might predict that the most stable conformation is one where both substituents are equatorial.
To resolve this, a multi-step integrated approach would be initiated:
Refinement of Computational Models: The initial computational model might be too simplistic. Researchers would refine the calculations by employing higher levels of theory and larger basis sets. Crucially, the model would be updated to explicitly account for the solvent molecules and the hydrochloride salt form, as these can significantly influence conformational stability through hydrogen bonding and electrostatic interactions.
Advanced Spectroscopic Analysis: More sophisticated experimental techniques could be employed. This might include two-dimensional NMR (2D-NMR) experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can provide information about the spatial proximity of protons, offering clearer evidence for the actual conformation in solution.
Iterative Feedback Loop: The results from the advanced experimental analysis would then be used to validate and further refine the computational models. nih.gov For example, the distances derived from NOESY experiments can be compared with the interatomic distances in the computationally predicted conformations. If a discrepancy remains, it might prompt a re-evaluation of the experimental data for potential artifacts or a deeper search of the conformational space in the computational model.
Hypothetical Data Tables for Contradiction Resolution
The following tables illustrate the kind of data that would be generated and compared in such a study.
Table 1: Comparison of Predicted and Experimental ¹H-NMR Coupling Constants (J-values in Hz)
| Proton Coupling | Experimental J-value | Initial DFT Model J-value | Refined DFT Model (with solvent) J-value |
| H3-H4a | 2.8 | 11.5 | 3.1 |
| H3-H4e | 4.5 | 4.2 | 4.6 |
| H5-H6a | 10.9 | 4.8 | 11.2 |
| H5-H6e | 4.1 | 4.5 | 4.3 |
In this hypothetical data, the initial computational model's predictions for J-values are in poor agreement with the experimental data, particularly for the couplings involving axial protons (H4a and H6a). However, the refined model, which includes solvent effects, shows much better agreement, suggesting that the initial discrepancy was due to an oversimplified computational approach.
Table 2: Predicted Relative Energies of Different Conformations
| Conformation (Methyl/Hydroxyl) | Relative Energy (Initial DFT, kcal/mol) | Relative Energy (Refined DFT, kcal/mol) |
| Equatorial / Equatorial | 0.00 | 0.85 |
| Equatorial / Axial | 1.20 | 0.00 |
| Axial / Equatorial | 2.50 | 3.10 |
| Axial / Axial | 3.80 | 4.50 |
This table shows that while the initial model predicted the equatorial/equatorial conformation to be the most stable, the refined model, consistent with the hypothetical NMR data, identifies the equatorial/axial conformation as the global minimum.
Chemical Biology and Therapeutic Applications of 5 Methylpiperidin 3 Ol Hydrochloride
Exploration as Modulators of Specific Biological Targets
The inherent structural features of the methylpiperidine core have made it an attractive starting point for the design of ligands aimed at several important receptor families. The strategic placement of substituents on the piperidine (B6355638) ring can significantly influence binding and selectivity for targets ranging from central nervous system receptors to those involved in immune responses.
The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, known to modulate calcium signaling and interact with a wide array of other proteins, including ion channels and G-protein coupled receptors. wikipedia.orgnih.gov Ligands targeting this receptor have shown potential in addressing neurological and psychiatric conditions. unict.it The piperidine scaffold is a common feature in many potent sigma receptor ligands. unict.itnih.gov
Research into piperidine-based derivatives has yielded compounds with high affinity for sigma receptors. For instance, various N-substituted piperidines have been synthesized and evaluated, demonstrating that modifications to this core can produce ligands with significant σ1R affinity and selectivity over the σ2R subtype. unict.ituniba.it One study highlighted a 4-pyridylpiperidine derivative as a potent antagonist at both sigma-1 (Ki = 4.5 nM) and sigma-2 (Ki = 10 nM) receptors. targetmol.com Another potent and selective sigma-1 receptor antagonist, identified as compound 135, exhibited a Ki of 1.14 nM. medchemexpress.com The phenoxyalkylpiperidine class of compounds has also been explored, with the 4-methyl substituent on the piperidine ring found to confer optimal interaction with the σ1 subtype, achieving Ki values in the subnanomolar to low nanomolar range (e.g., 0.34–1.49 nM). uniba.it
| Compound Class | Specific Derivative Example | Target | Affinity (Ki) | Reference |
| 4-Pyridylpiperidine | Compound 12 | σ1R | 4.5 nM | targetmol.com |
| Phenoxyalkylpiperidine | (R)-2a | σ1R | 0.34 nM | uniba.it |
| Phenoxyalkylpiperidine | 1b | σ1R | 0.89 nM | uniba.it |
| Not Specified | Compound 135 | σ1R | 1.14 nM | medchemexpress.com |
The dopamine (B1211576) D3 receptor (D3R), a member of the D2-like family of dopamine receptors, is a key target for therapeutic intervention in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and substance use disorders. nih.govresearchgate.net The development of D3R-selective ligands is a major focus of research, as D3R antagonists may help in treating addiction, while agonists could be beneficial for conditions like Parkinson's disease. nih.gov
The design of D3R ligands often incorporates core structures that can fit into the receptor's binding pocket. A series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit, which shares structural similarities with substituted piperidines, displayed strong affinity and selectivity for the D3R. nih.gov Docking studies of these molecules into D3R crystal structures revealed key hydrogen bonding interactions that stabilize the ligand-receptor complex. nih.gov The arylpiperazine scaffold, another related structure, has also been instrumental in developing D3 receptor partial agonists with high selectivity over the D2 receptor. researchgate.net
| Compound Class | Specific Derivative Example | Target | Affinity (Ki) | Reference |
| Tetrahydroisoquinoline Analogue | Compound 7 | D3R | - | nih.gov |
| Arylpiperazine Analogue | F17464 | D3R | 0.17 nM | researchgate.net |
| Arylamide Phenylpiperazine | LS-3-134 | D3R | - | researchgate.net |
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of receptors involved in a vast number of physiological and neuropsychiatric processes. mdpi.com The 5-HT2A receptor is a target for atypical antipsychotics, while the serotonin transporter (SERT) is famously targeted by SSRI antidepressants. mdpi.com Many ligands have been developed that target multiple serotonin receptors or combine activity at a serotonin receptor with another target. mdpi.com
The piperidine and related arylpiperazine moieties are privileged structures in the design of serotonin receptor ligands. nih.govmdpi.com For example, 1,3,5-triazine (B166579) derivatives incorporating a 4-methylpiperazin-1-yl group have been identified as potent 5-HT6 receptor ligands, with one compound showing a Ki of 13 nM. mdpi.com Bivalent ligands for the 5-HT3 receptor, which features a pentameric structure, have been designed by linking two arylpiperazine moieties, resulting in compounds with nanomolar affinity. nih.gov Furthermore, structural modifications of arylpiperazines have led to the development of compounds with dual high affinity for both 5-HT1A and sigma receptors. nih.gov
| Compound Class | Specific Derivative Example | Target | Affinity (Ki) | Reference |
| 1,3,5-Triazine Derivative | Compound 3 | 5-HT6R | 13 nM | mdpi.com |
| Arylpiperazine Derivative | Compound 13 | 5-HT1A | 3.6 nM | nih.gov |
| Arylpiperazine Derivative | Compound 13 | Sigma Receptor | 7.0 nM | nih.gov |
Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. nih.gov Ligands can act as agonists, antagonists, or partial agonists at these receptors, leading to different physiological effects. painphysicianjournal.com The phenylpiperidine scaffold is a core structural element of some of the most well-known synthetic opioids, including fentanyl and its analogs, which are highly potent and selective μ-opioid receptor (MOR) agonists. painphysicianjournal.comnih.gov
The binding affinity of these compounds is highly dependent on their specific chemical structure. For instance, fentanyl analogs such as carfentanil and lofentanil (B1198651) demonstrate sub-nanomolar binding affinity at the μ-receptor. plos.org Molecular docking studies have been used to predict the binding affinity of new fentanyl analogs, showing a strong correlation between calculated binding scores and experimentally determined Ki values. plos.org The development of ligands with specific selectivity profiles, such as partial μ-agonism combined with κ-antagonism (e.g., buprenorphine), is an ongoing goal in opioid research to create safer analgesics. painphysicianjournal.com
| Compound Class | Target | Binding Profile | Reference |
| Phenylpiperidines (Fentanyl and analogs) | μ-opioid receptor | Potent, selective agonists | painphysicianjournal.comnih.gov |
| Fentanyl Analogs (e.g., Carfentanil) | μ-opioid receptor | Sub-nanomolar binding affinity (Ki < 1 nM) | plos.org |
| Benzomorphans (e.g., Pentazocine) | κ-opioid receptor | Agonist | painphysicianjournal.com |
| Phenylpiperidines (e.g., Meperidine) | μ-opioid receptor | Agonist | painphysicianjournal.com |
Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov TLR7 and TLR8 are endosomal receptors that respond to single-stranded RNA, and their aberrant activation is implicated in autoimmune diseases like lupus. nih.gov Consequently, the development of TLR7/8 antagonists is a promising therapeutic strategy. nih.gov
Several small-molecule TLR7/8 antagonists have been developed, with many incorporating heterocyclic scaffolds, including those with piperidine rings. nih.gov For example, the optimization of a 2-pyridinylindole series of compounds, which included modifications of a piperidine substituent, led to the identification of potent dual inhibitors of TLR7 and TLR8. nih.gov Another compound, Afimetoran (BMS-986256), is an indole-based molecule with a piperidine structure that acts as a potent oral inhibitor of TLR7/8. nih.gov Research in this area has shown that replacing a piperazine (B1678402) ring with a piperidine ring can significantly increase TLR7 antagonistic activity. nih.gov
| Compound Class | Specific Derivative Example | Target | Activity | Reference |
| Indole-based | Afimetoran (BMS-986256) | TLR7/8 | Potent oral inhibitor | nih.gov |
| 2-Pyridinylindole | Compound 21 | TLR7/8 | Dual antagonist (IC50 < 1 nM for TLR7) | nih.govnih.gov |
| Dimeric Imidazoquinoline | Compound 4a | TLR7/8 | Antagonist (IC50 ≈ 0.05–0.3 μM) | nih.gov |
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that acts as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. acs.org Individuals with a natural deletion in the CCR5 gene are resistant to infection by these strains, making CCR5 a validated therapeutic target for HIV/AIDS treatment. mdpi.com
The development of small-molecule CCR5 antagonists has led to clinically approved drugs. Many of these compounds are based on piperidine or piperazine scaffolds. acs.orgnih.gov For example, Sch-417690/Sch-D is a potent and highly selective CCR5 antagonist that features a 4-methylpiperidine (B120128) core linked to a piperazine moiety. nih.gov Structure-activity relationship studies have shown that the central piperidine or piperazine portion of these molecules is crucial for modulating receptor selectivity and activity. acs.org
| Compound Class | Specific Derivative Example | Target | Activity | Reference |
| Piperazino-piperidine | Sch-417690/Sch-D | CCR5 | Potent, selective antagonist | nih.gov |
| Piperidino-piperidine | Sch-351125/Sch-C | CCR5 | Orally active antagonist | acs.org |
| Piperazine-based | Sch-350634 | CCR5 | Potent antagonist | nih.gov |
Potential as Molecular Probes for Target Identification and Validation
Molecular probes are essential tools in chemical biology, used to identify and validate novel therapeutic targets by interacting with specific proteins and cellular components. The utility of a compound as a molecular probe is often determined by its ability to be incorporated into a larger molecule that can bind to a target with high affinity and specificity. 5-Methylpiperidin-3-ol has demonstrated significant potential in this area as a key structural motif in highly potent and specific probes.
Its incorporation into more complex molecules leverages the piperidine ring's conformational properties and the stereospecific placement of the methyl and hydroxyl groups. These features can facilitate critical interactions within the binding pockets of target proteins, which is essential for the probe's function. For instance, the 5-methylpiperidin-3-ol moiety has been integral to the design of molecular glue-type degraders, which are sophisticated probes designed not just to bind but to induce the degradation of a target protein. In this context, the piperidine derivative acts as a crucial part of the "warhead" that recognizes the target protein, initiating a cascade of events leading to its destruction. The development of such probes is a critical step in validating the therapeutic relevance of a protein target, as it allows researchers to observe the direct consequences of the target's removal in a cellular environment.
Research into Antimicrobial and Anticancer Potential
The piperidine nucleus is a common feature in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov Consequently, derivatives of piperidine are a subject of ongoing research in the search for new therapeutic agents.
In the field of antimicrobial research, various piperidine derivatives have been synthesized and evaluated. Studies have shown that certain compounds containing the piperidine scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. academicjournals.orgnih.gov For example, some novel piperidine derivatives have demonstrated inhibitory effects against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. academicjournals.org The antifungal potential of the piperidine class has also been explored, with some derivatives showing varying degrees of inhibition against fungal species like Aspergillus niger and Candida albicans. academicjournals.org
Similarly, the piperidine scaffold is prevalent in many compounds investigated for anticancer activity. nih.gov Research has demonstrated that specific substitutions on the piperidine ring can lead to significant antiproliferative effects against various cancer cell lines, including those of the breast, colon, and lung. nih.govmdpi.com The mechanism of action for these compounds often involves inducing apoptosis or blocking cell cycle progression in cancer cells. mdpi.comnih.gov
While the broader class of piperidine derivatives has shown considerable promise in these areas, published research focusing specifically on the antimicrobial and anticancer activities of 5-Methylpiperidin-3-ol hydrochloride is limited. The primary focus for this particular compound has been its application as a structural component in highly targeted therapies, as discussed in the following section.
Development as Inhibitors of Specific Disease Pathways (e.g., BCL6 Degradation for Lymphoid Malignancies)
One of the most significant applications of 5-Methylpiperidin-3-ol has been in the development of targeted protein degraders, particularly those aimed at the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that acts as an oncogenic driver in lymphoid malignancies, making it a high-priority target for therapeutic intervention.
Researchers have developed molecular glue-type degraders that can induce the ubiquitination and subsequent proteasomal degradation of BCL6. In this work, the 5-methylpiperidin-3-ol moiety proved to be a critical component of the degrader molecule, with its specific stereochemistry being paramount for activity. Subtle changes to the structure dramatically affected the ability of the compound to induce BCL6 degradation, highlighting a sharp structure-activity relationship (SAR).
Detailed studies revealed that of the four possible diastereoisomers of the 3-hydroxy-5-methyl piperidine moiety when incorporated into the degrader scaffold, only one, the (3R,5S) cis-isomer, was effective at inducing BCL6 degradation. This specific isomer, when part of the complete degrader molecule CCT373566, led to potent, sub-nanomolar degradation of BCL6. In contrast, the other cis-enantiomer, (3S,5R), and both trans-isomers were found to be non-degraders, despite having similar binding affinities to the BCL6 protein. This suggests that the precise orientation of the methyl and hydroxyl groups of the (3R,5S) isomer is essential for productively modulating the surface of the BCL6 protein to facilitate its recognition by the E3 ligase complex that marks it for destruction.
Interactive Table: BCL6 Degradation Activity of 3-hydroxy-5-methyl piperidine Diastereoisomers
The following table summarizes the structure-activity relationship of the four diastereoisomers of the 3-hydroxy-5-methyl piperidine moiety when incorporated into a BCL6 degrader scaffold.
| Diastereoisomer Configuration | Compound Name (Containing Moiety) | BCL6 Binding Affinity (TR-FRET IC₅₀, nM) | BCL6 Degradation Activity |
| cis-(3R,5S) | CCT373566 | <10 | Potent Degrader (>90%) |
| cis-(3S,5R) | CCT373567 | <10 | Non-Degrader |
| trans-(3R,5R) | 13a | <10 | Non-Degrader |
| trans-(3S,5S) | 13b | <10 | Non-Degrader |
This remarkable stereochemical dependency underscores the sophisticated role of this compound as a key building block in the creation of highly specific inhibitors for challenging disease pathways.
Challenges, Future Directions, and Unmet Needs in 5 Methylpiperidin 3 Ol Hydrochloride Research
Addressing Chemical Stability Issues under Physiological and Storage Conditions
A fundamental challenge in the development of any potential therapeutic agent is ensuring its chemical stability. For 5-Methylpiperidin-3-ol hydrochloride, a comprehensive understanding of its degradation pathways under both physiological and long-term storage conditions is paramount. The piperidine (B6355638) ring, while generally stable, can be susceptible to oxidation, particularly at the nitrogen atom or adjacent carbons, potentially leading to the formation of N-oxides or other degradation products. Furthermore, the hydroxyl and methyl groups on the piperidine ring may influence its metabolic stability, undergoing processes such as glucuronidation or oxidation in a physiological environment.
The hydrochloride salt form is typically employed to enhance solubility and stability. However, its hygroscopicity could introduce moisture, which can act as a reactant or a medium for degradative reactions, especially during long-term storage. The potential for enantiomeric or diastereomeric interconversion under different pH and temperature conditions also presents a significant stability concern that requires thorough investigation. Future research must focus on detailed stability studies, including forced degradation experiments, to identify potential degradants and elucidate the mechanisms of their formation.
| Potential Stability Concern | Influencing Factors | Potential Degradation Products |
| Oxidation | Oxygen, light, metal ions | N-oxides, hydroxylated derivatives |
| Hydrolysis | pH, moisture | Ring-opened products (less likely) |
| Hygroscopicity | Humidity | Facilitates other degradation pathways |
| Isomeric Interconversion | pH, temperature | Change in stereochemical configuration |
Strategies for Overcoming Data Discrepancies in Receptor Binding and Spectroscopic Analysis
Inconsistencies in experimental data, particularly in receptor binding affinities and spectroscopic characterization, can significantly impede research progress. For this compound, discrepancies may arise from several sources. The presence of stereoisomers ((3R,5S), (3S,5R), (3R,5R), (3S,5S)) is a primary concern, as each may exhibit different binding affinities and pharmacological activities. Incomplete separation or a lack of stereochemical control during synthesis can lead to mixtures that produce confounding results.
Spectroscopic analysis, while powerful, is not without its challenges. Subtle differences in sample preparation, solvent choice, and instrument calibration can lead to variations in spectral data (e.g., NMR, IR, Mass Spectrometry). To address these issues, the implementation of rigorous analytical method validation is essential. This includes the use of certified reference standards, the development of stereoselective analytical methods, and inter-laboratory cross-validation studies to ensure the reproducibility and accuracy of the data.
| Source of Discrepancy | Affected Data | Mitigation Strategy |
| Stereoisomeric Impurities | Receptor Binding Affinity, Pharmacological Activity | Stereoselective synthesis, Chiral chromatography |
| Sample Preparation | Spectroscopic Data (NMR, IR, MS) | Standardized protocols, Use of internal standards |
| Instrument Calibration | All Analytical Data | Regular calibration and performance verification |
| Reference Standard Purity | All Quantitative Data | Use of certified reference materials |
Development of Next-Generation Analogues with Improved Pharmacological Profiles and Reduced Off-Target Effects
While this compound may serve as a valuable chemical scaffold, the development of next-generation analogues is a critical step toward therapeutic application. The goal is to enhance the desired pharmacological activity while minimizing interactions with unintended biological targets, thereby reducing the potential for side effects. Structure-activity relationship (SAR) studies are central to this effort. By systematically modifying the core structure of 5-Methylpiperidin-3-ol, researchers can probe the key interactions with its biological target.
Potential modifications could include altering the position and nature of the substituents on the piperidine ring. For instance, replacing the methyl group with other alkyl or aryl groups could influence lipophilicity and binding affinity. The hydroxyl group could be esterified or etherified to modulate its hydrogen bonding capacity and pharmacokinetic properties. The synthesis and screening of a focused library of such analogues will be instrumental in identifying candidates with superior potency, selectivity, and drug-like properties.
Exploration of Novel Mechanisms of Action for Therapeutic Innovation
The full therapeutic potential of this compound and its analogues may extend beyond their initially hypothesized mechanism of action. A comprehensive understanding of their biological effects requires an unbiased exploration of their molecular targets and signaling pathways. High-throughput screening against a broad panel of receptors, enzymes, and ion channels can reveal unexpected activities.
Furthermore, advances in chemoproteomics and activity-based protein profiling can be leveraged to identify the direct binding partners of these compounds within a complex biological system. Elucidating these novel mechanisms can not only open up new therapeutic avenues for piperidine derivatives but also provide deeper insights into the underlying biology of the diseases they may be used to treat.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Piperidine Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the drug discovery process for piperidine derivatives like this compound. These computational tools can analyze vast datasets to identify promising lead compounds, predict their pharmacological properties, and optimize their chemical structures.
Predictive models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, allowing for the early deselection of candidates with unfavorable profiles. Furthermore, generative AI models can design novel piperidine-based molecules with desired characteristics, expanding the chemical space for exploration far beyond what is achievable through traditional medicinal chemistry approaches. The application of AI and ML promises to de-risk and streamline the development of next-generation therapeutics derived from the 5-Methylpiperidin-3-ol scaffold.
Q & A
Basic Research Questions
Q. What are the optimized laboratory synthesis routes for 5-Methylpiperidin-3-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via reduction of precursor ketones or aldehydes (e.g., using LiAlH₄ or NaBH₄) followed by cyclization to form the piperidine ring. Key steps include:
- Precursor selection : Chiral precursors like (S)-proline are used to maintain stereochemical integrity .
- Cyclization : Acidic or basic conditions (e.g., HCl or NaOH) facilitate ring closure.
- Salt formation : Hydrochloride salt is generated via reaction with HCl gas or concentrated HCl .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Techniques :
- NMR spectroscopy : and NMR identify proton environments (e.g., hydroxyl at δ 3.5–4.0 ppm, methyl at δ 1.2–1.5 ppm) and carbon backbone .
- HPLC : Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers, with retention times compared to standards .
- Mass spectrometry : ESI-MS confirms molecular weight (151.63 g/mol for C₆H₁₄ClNO) and fragmentation patterns .
- Data interpretation : Cross-validation with computational tools (e.g., Gaussian for DFT calculations) ensures structural assignments .
Q. How does the hydrochloride salt form enhance the compound’s stability and solubility in aqueous solutions?
- Mechanism : The hydrochloride salt increases polarity, improving solubility in water (>50 mg/mL at 25°C) and buffers (e.g., PBS). Stability is enhanced at low temperatures (-20°C), with <5% degradation over 5 years .
- Experimental validation : Accelerated stability studies (40°C/75% RH for 6 months) confirm minimal impurity formation (<0.5%) .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis, and how are racemization risks mitigated?
- Chiral control :
- Asymmetric catalysis : Use of (R)- or (S)-BINAP ligands in hydrogenation steps achieves >98% enantiomeric excess .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?
- Targets : Preliminary studies suggest affinity for opioid receptors (µ and κ subtypes) and monoamine oxidases (MAO-A/B) .
- Assays :
- Radioligand binding : Competitive displacement assays using -naloxone (IC₅₀ values: 10–50 nM for µ-opioid receptors) .
- Enzyme inhibition : Fluorometric MAO assays (IC₅₀: 100–200 nM) with safinamide as a positive control .
- Computational modeling : Docking simulations (AutoDock Vina) predict binding poses in receptor active sites .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Root causes : Variability arises from differences in assay conditions (pH, temperature), cell lines, or compound purity.
- Resolution strategies :
- Standardized protocols : Adopt OECD guidelines for in vitro assays.
- Batch analysis : LC-MS validation of compound purity (>98%) before biological testing .
Q. What comparative studies exist between this compound and structurally similar piperidine/pyrrolidine derivatives?
- Structural analogs :
- Functional insights : The hydroxyl and methyl groups in 5-Methylpiperidin-3-ol are critical for hydrogen bonding and hydrophobic interactions with targets .
Methodological Recommendations
- Synthetic optimization : Use continuous flow reactors for scalable production (yield >90%) .
- Analytical rigor : Combine NMR, HPLC, and X-ray crystallography for unambiguous characterization .
- Biological assays : Include positive/negative controls and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
